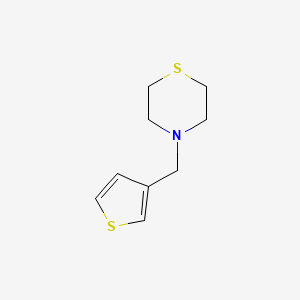

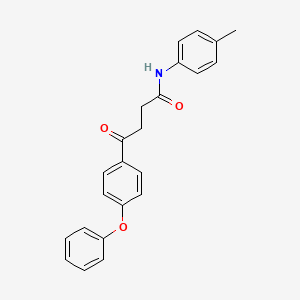

![molecular formula C15H17NO4 B5788444 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5788444.png)

2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

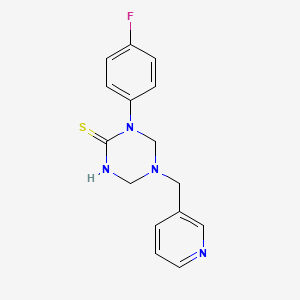

The compound is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class . The structure suggests that it might have interesting chemical and biological properties, similar to other coumarin derivatives .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy . The presence of the chromene and acetamide groups would result in specific signals in the NMR spectrum .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-rich chromene ring and the acetamide group. It might undergo reactions such as electrophilic aromatic substitution or nucleophilic acyl substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis of Photoactive Cellulose Derivatives

This compound has been used in the synthesis of photoactive cellulose derivatives . The process involves a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. The resulting water-soluble polyelectrolytes, decorated with high amounts of photochemically active chromene moieties, can be used to control the properties of new polysaccharide derivatives .

Design of Smart Materials

The photochemistry of these photoactive cellulose derivatives can be used to design smart materials . The light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes can be studied and manipulated to create materials with specific properties .

Antimicrobial Activity

Some new coumarin derivatives synthesized using this compound have shown significant antimicrobial activity . These newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains .

Synthesis of Fluorinated Coumarins

This compound can be used in the synthesis of fluorinated coumarins . These fluorinated coumarins have shown excellent anti-inflammatory and potential anti-bacterial and anti-fungal activities .

Inhibitors of Bacterial DNA Gyrase

The coumarins synthesized using this compound have been found to be potent inhibitors of bacterial DNA gyrase . This makes them of interest in the development of new antibiotics .

Synthesis of Rhodamine Derivatives

This compound can be used in the synthesis of rhodamine derivatives . These derivatives can be used in various applications, including as dyes and in fluorescence microscopy .

Wirkmechanismus

Target of Action

The compound 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is a derivative of coumarin . Coumarin derivatives have been found to exhibit a wide range of biological activities, including antimicrobial , anti-inflammatory , and dopamine D2 receptor antagonistic activity . Therefore, the primary targets of this compound could be microbial cells, inflammatory pathways, and dopamine D2 receptors.

Mode of Action

Based on its structural similarity to other coumarin derivatives, it may interact with its targets by binding to specific receptors or enzymes, thereby modulating their activity . For instance, as a dopamine D2 receptor antagonist, it may bind to these receptors and prevent the action of dopamine, a neurotransmitter .

Biochemical Pathways

The compound may affect various biochemical pathways. As an antimicrobial agent, it could disrupt essential processes in microbial cells, leading to their death . As an anti-inflammatory agent, it may inhibit the denaturation of proteins, which is closely linked to the initiation of the inflammatory response . As a dopamine D2 receptor antagonist, it could modulate dopaminergic signaling pathways .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, as an antimicrobial agent, it could lead to the death of microbial cells . As an anti-inflammatory agent, it could reduce inflammation and associated symptoms . As a dopamine D2 receptor antagonist, it could alter neuronal signaling and potentially influence behavior .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-ethyl-2-oxochromen-7-yl)oxy-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-4-10-7-15(18)20-13-8-11(5-6-12(10)13)19-9-14(17)16(2)3/h5-8H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIWFPFPTVEEHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

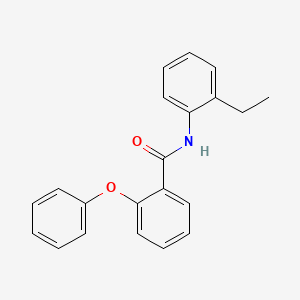

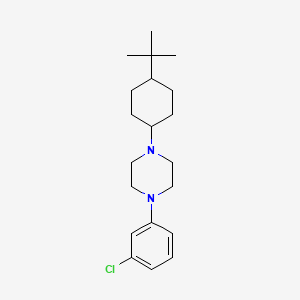

![N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B5788364.png)

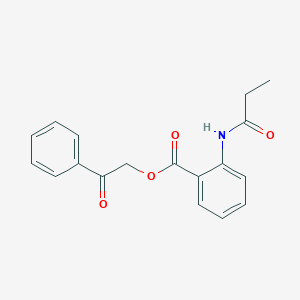

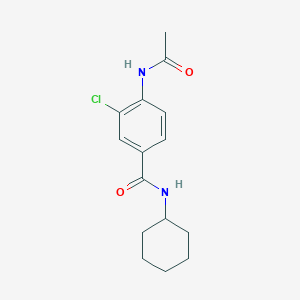

![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5788379.png)

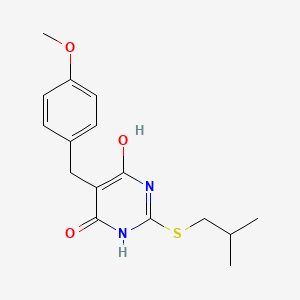

![N-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5788437.png)

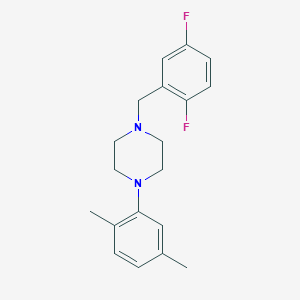

![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B5788471.png)